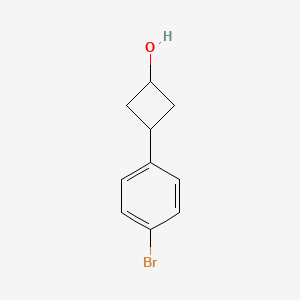

3-(4-Bromophenyl)cyclobutanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

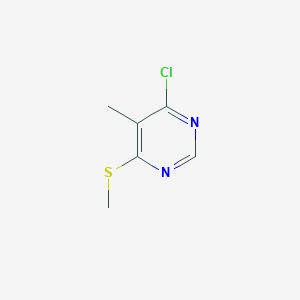

3-(4-Bromophenyl)cyclobutanol is a chemical compound with the CAS Number: 1183047-51-9 . It has a molecular weight of 227.1 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H11BrO . The InChI Code for this compound is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.1 .科学的研究の応用

Palladium-Catalyzed Reactions

- Carbon-Carbon Bond Formation: A study by Matsuda, Shigeno, and Murakami (2008) describes how cyclobutanones react with aryl bromides in the presence of palladium catalysts. This process involves carbon-carbon bond cleavage and formation, leading to the production of arylated benzolactones (Matsuda, Shigeno, & Murakami, 2008).

Radical-Mediated Ring-Opening

- Formation of γ-Substituted Ketones: Ren and Zhu (2016) highlight the use of cyclobutanols in the radical-mediated ring-opening functionalization. This method allows for the synthesis of various ketone derivatives through processes like fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).

Synthesis of Bromophenol Derivatives

- Anticancer Activities: Guo et al. (2018) discuss a novel bromophenol derivative with potent anticancer activities. This derivative, synthesized from bromophenol, shows significant efficacy against human lung cancer cell lines (Guo et al., 2018).

Cyclobutanol Ring Expansion

- Transition-Metal-Free Oxidative Process: Natho et al. (2018) developed a method for the ring expansion of the cyclobutanol moiety to 4-tetralones. This process is transition-metal-free and utilizes N-bromosuccinimide and acetonitrile (Natho et al., 2018).

Polymer Synthesis

- Cation Radical Polymerization: Bauld et al. (1996) explored a new polymerization mechanism using the stable cation radical salt tris(4-bromophenyl)aminium hexachloroantimonate. This process converts monomers to cyclobutane polymers (Bauld et al., 1996).

Antifungal Activity

- Halogenated Phenyl Derivatives: Buchta et al. (2004) assessed the antifungal activity of various halogenated phenyl derivatives, including the 4-bromophenyl derivative. These compounds displayed significant in vitro activity against pathogenic yeasts and molds (Buchta et al., 2004).

Safety and Hazards

The safety data sheet for 3-(4-Bromophenyl)cyclobutanol indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place .

特性

IUPAC Name |

3-(4-bromophenyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJORQWSPNAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

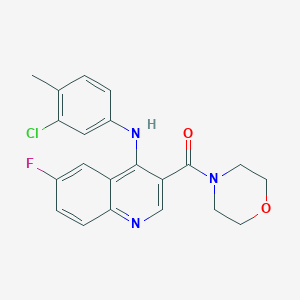

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)

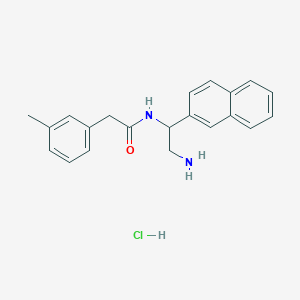

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)

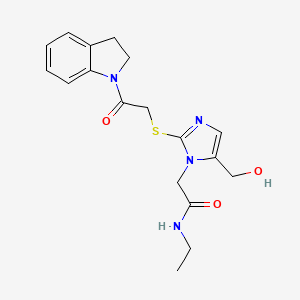

![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)

![2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2469831.png)